tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
CAS No.: 1305325-05-6
Cat. No.: VC2567364
Molecular Formula: C16H21N3O2Si
Molecular Weight: 315.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1305325-05-6 |
|---|---|
| Molecular Formula | C16H21N3O2Si |
| Molecular Weight | 315.44 g/mol |
| IUPAC Name | tert-butyl 5-(2-trimethylsilylethynyl)pyrazolo[3,4-b]pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C16H21N3O2Si/c1-16(2,3)21-15(20)19-14-13(11-18-19)9-12(10-17-14)7-8-22(4,5)6/h9-11H,1-6H3 |
| Standard InChI Key | CEEFQZUQBYCYPE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C2=C(C=C(C=N2)C#C[Si](C)(C)C)C=N1 |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2=C(C=C(C=N2)C#C[Si](C)(C)C)C=N1 |
Introduction
Basic Information and Structural Characteristics
Chemical Identity and Physical Properties
tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is an organosilicon compound featuring a fused heterocyclic core structure. This compound belongs to the pyrazolo[3,4-b]pyridine family, which represents an important class of nitrogen-containing heterocycles with diverse biological activities. The compound has the following key identifying characteristics:
| Property | Value |
|---|---|
| CAS Number | 1305325-05-6 |
| Molecular Formula | C₁₆H₂₁N₃O₂Si |
| Molecular Weight | 315.44 g/mol |
| Appearance | Typically a solid at room temperature |
| Primary Use | Research chemical for medicinal chemistry |
The compound contains several key structural components that define its chemical behavior and potential applications:
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A pyrazolo[3,4-b]pyridine core scaffold
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A tert-butyloxycarbonyl (Boc) protecting group at the N-1 position
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A trimethylsilyl (TMS)-protected ethynyl group at the 5-position
Structural Significance
The pyrazolo[3,4-b]pyridine ring system forms the foundation of this molecule and contributes significantly to its potential biological activities. This bicyclic heterocycle consists of a pyrazole ring fused to a pyridine ring, creating a planar, aromatic system with multiple nitrogen atoms that can engage in hydrogen bonding interactions with biological targets.
The tert-butyloxycarbonyl (Boc) protecting group at the N-1 position serves dual purposes: it protects the reactive pyrazole nitrogen during synthetic manipulations and can modulate the compound's physicochemical properties, including solubility and membrane permeability. The Boc group is also known to influence the three-dimensional conformation of heterocyclic systems, which can impact their binding to biological targets .
The trimethylsilyl-ethynyl moiety at the 5-position is particularly noteworthy, as it provides a masked acetylene functionality that can be selectively deprotected to enable further modifications via click chemistry, Sonogashira coupling, or other alkyne-centered transformations.
Synthesis and Preparation
General Synthetic Approaches
The synthesis of tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves multiple chemical steps, requiring precise control of reaction conditions to achieve good yields and high purity. The preparation generally follows a convergent approach, building the heterocyclic core and subsequently introducing the functional groups at specific positions.
Synthesis typically requires strong bases and catalysts to facilitate the formation of the desired product. Industrial production may employ similar synthetic routes on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield.
Purification Techniques
Once synthesized, the compound typically requires purification to remove reaction by-products and unreacted starting materials. Common purification methods include:
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Column chromatography using silica gel
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Recrystallization from appropriate solvent systems
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Preparative HPLC for high-purity requirements
These purification techniques are essential to ensure the compound meets the high purity standards (typically >95%) required for research applications.
Chemical Reactivity
Functional Group Reactivity
The tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate molecule contains several reactive sites that can be exploited for further chemical transformations:
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TMS-Ethynyl Group: The trimethylsilyl group serves as a protecting group for the terminal alkyne and can be selectively removed under mild conditions (often using fluoride sources like TBAF). The resulting terminal alkyne is highly versatile for further functionalization.
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Boc Protecting Group: The tert-butyloxycarbonyl group can be cleaved under acidic conditions (TFA, HCl), revealing the free pyrazole N-H which can then undergo further N-functionalization reactions .
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Pyridine Nitrogen: The nitrogen atom in the pyridine ring can act as a nucleophile in certain reactions and as a ligand for coordination with metal ions.
Common Reaction Types
The compound can undergo various types of chemical reactions, including:
| Reaction Type | Reagents | Conditions | Expected Products |
|---|---|---|---|
| TMS Deprotection | TBAF, K₂CO₃ | THF, room temperature | Terminal alkyne derivative |
| Boc Deprotection | TFA or HCl | DCM, room temperature | N-H pyrazole derivative |
| Click Chemistry | Azides, Cu(I) catalyst | Aqueous/organic solvent, room temperature | 1,2,3-triazole derivatives |
| Sonogashira Coupling | Aryl halides, Pd catalyst, Cu co-catalyst | Base, 60-80°C | Extended π-conjugated systems |
| Oxidation | KMnO₄, other oxidizing agents | Various conditions | Oxidized derivatives |
| Reduction | LiAlH₄, other reducing agents | Various conditions | Reduced derivatives |
These reactions make the compound a valuable building block in the synthesis of more complex molecules with potential biological activities.
Applications in Medicinal Chemistry
Biological Relevance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core present in tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate has been recognized as a privileged structure in medicinal chemistry. Compounds containing this heterocyclic system have demonstrated a wide range of biological activities :
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Anti-inflammatory properties
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Antitumor activities
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Antimicrobial effects, including activity against Mycobacterium tuberculosis
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Kinase inhibition properties
The molecular framework provides a rigid scaffold that can present functional groups in well-defined spatial arrangements, facilitating specific interactions with biological targets.
Structure-Activity Relationships
While specific biological data for tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is limited in the available search results, studies on structurally related compounds suggest that:
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Modifications to the 5-position of the pyrazolo[3,4-b]pyridine core can significantly impact biological activity
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The presence of the ethynyl group can serve as a bioisostere for other functional groups and may enhance binding to specific protein targets
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The Boc protecting group likely needs to be removed to reveal the free N-H for optimal biological activity in most cases
Comparative Analysis with Related Compounds
Structural Analogs
Several compounds structurally related to tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate have been reported in the literature and provide context for understanding its properties and potential applications:
| Compound | Molecular Formula | Key Structural Differences | Potential Impact on Properties |
|---|---|---|---|
| tert-Butyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate | C₁₁H₁₃N₃O₂ | Carboxylate at 3-position; No TMS-ethynyl group | Different electronic properties; Less synthetic versatility |
| 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | C₈H₇N₃O₂ | Methyl instead of Boc; Carboxylic acid at 3-position | Increased water solubility; Different hydrogen bonding pattern |
| tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | C₁₈H₂₄N₂O₂Si | Pyrrolo instead of pyrazolo core; Ethynyl at 3-position | Different electronic distribution; Altered biological target profile |
These structural variations can significantly affect physicochemical properties, reactivity patterns, and biological activities .
Position-Specific Effects
The position of substituents on the pyrazolo[3,4-b]pyridine core can dramatically influence the compound's behavior:
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5-Position Substitution: As seen in tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, substitution at this position can affect the electronic properties of the pyridine ring and influence interactions with biological targets.
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3-Position Substitution: Common in many related compounds, modifications at this position often affect the compound's hydrogen bonding capabilities and can introduce additional functional groups for biological interactions .
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N-1 Protection/Substitution: The choice between a Boc group (as in the target compound) versus other protecting groups or direct substitution impacts solubility, stability, and the compound's three-dimensional conformation .
Research Applications and Future Directions
Current Research Utilization
tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is primarily used in research settings for:
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Building Block in Medicinal Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules targeted for biological screening.
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Structure-Activity Relationship Studies: Modifications of this core structure allow researchers to explore how structural changes affect biological activity.
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Material Science Applications: The extended π-conjugation possible after further functionalization makes derivatives potentially useful in materials science applications.
Emerging Applications
Based on recent trends in heterocyclic chemistry research, several promising future directions for this compound include:
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Click Chemistry Libraries: The TMS-protected alkyne functionality makes this compound an excellent candidate for generating diverse libraries of compounds via click chemistry after deprotection.
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Targeted Drug Delivery Systems: Conjugation to biomolecules or nanoparticles could enable targeted delivery of therapeutic agents.
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Fluorescent Probes: Further elaboration of the conjugated system could yield compounds with interesting photophysical properties suitable for biological imaging.
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Anti-tuberculosis Research: The growing interest in pyrazolo[3,4-b]pyridines as anti-TB agents suggests potential applications in this therapeutic area .
Research Challenges
Despite its promising applications, several challenges remain in the research and development of tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate and its derivatives:
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Synthetic Complexity: The multi-step synthesis can be challenging to scale up and optimize.
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Selectivity in Further Functionalization: Controlling regioselectivity in subsequent modifications requires careful selection of reaction conditions.
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Structure-Activity Relationship Understanding: More comprehensive biological data is needed to fully understand how structural modifications affect activity.
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